molecular formula C14H15NO B14384233 2-Amino-1,2,3,4-tetrahydrophenanthren-1-OL CAS No. 90013-24-4

2-Amino-1,2,3,4-tetrahydrophenanthren-1-OL

Katalognummer: B14384233
CAS-Nummer: 90013-24-4
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: ORLMFBBUVZNDFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1,2,3,4-tetrahydrophenanthren-1-OL is an organic compound belonging to the class of polycyclic aromatic compounds. It features a phenanthrene backbone with an amino group and a hydroxyl group attached, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,2,3,4-tetrahydrophenanthren-1-OL typically involves multi-step organic reactions. One common method includes the reduction of 1-keto-1,2,3,4-tetrahydrophenanthrene followed by amination and hydroxylation. The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the amination step may require ammonia or amines under high pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes and the use of continuous flow reactors to ensure high yield and purity. The optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1,2,3,4-tetrahydrophenanthren-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine or alcohol using reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of substituted phenanthrene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-1,2,3,4-tetrahydrophenanthren-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-1,2,3,4-tetrahydrophenanthren-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-1,2,3,4-tetrahydrophenanthren-1-OL is unique due to its specific substitution pattern on the phenanthrene backbone, which imparts distinct chemical reactivity and biological activity. Its combination of amino and hydroxyl groups makes it a versatile molecule for various applications in research and industry.

Eigenschaften

CAS-Nummer

90013-24-4

Molekularformel

C14H15NO

Molekulargewicht

213.27 g/mol

IUPAC-Name

2-amino-1,2,3,4-tetrahydrophenanthren-1-ol

InChI

InChI=1S/C14H15NO/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-6,13-14,16H,7-8,15H2

InChI-Schlüssel

ORLMFBBUVZNDFM-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=CC3=CC=CC=C23)C(C1N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.